molecular formula C19H18N2O B2920090 6-[(1-Benzylaziridin-2-yl)methoxy]quinoline CAS No. 2411237-58-4

6-[(1-Benzylaziridin-2-yl)methoxy]quinoline

Cat. No.: B2920090
CAS No.: 2411237-58-4
M. Wt: 290.366
InChI Key: XBDYADURQISRLO-UHFFFAOYSA-N
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Description

6-[(1-Benzylaziridin-2-yl)methoxy]quinoline is a chemical compound with the molecular formula C19H18N2O and a molecular weight of 290.366 g/mol. This compound features a quinoline core structure substituted with a benzylaziridine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-Benzylaziridin-2-yl)methoxy]quinoline typically involves the reaction of quinoline derivatives with benzylaziridine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the reaction. The reaction temperature and time can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-[(1-Benzylaziridin-2-yl)methoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylaziridine moiety can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-[(1-Benzylaziridin-2-yl)methoxy]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(1-Benzylaziridin-2-yl)methoxy]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to 6-[(1-Benzylaziridin-2-yl)methoxy]quinoline but without the benzylaziridine moiety.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

    Substituted Quinoline Derivatives: Compounds with various substituents on the quinoline ring.

Uniqueness

This compound is unique due to the presence of the benzylaziridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-[(1-benzylaziridin-2-yl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-2-5-15(6-3-1)12-21-13-17(21)14-22-18-8-9-19-16(11-18)7-4-10-20-19/h1-11,17H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDYADURQISRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1CC2=CC=CC=C2)COC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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